3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-fluoro-3-methylphenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura coupling reactions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid include:
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenylacetic acid
- 4-Fluoro-3-methylbenzoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fluorinated aromatic ring and the branched aliphatic chain
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-8(2)11(7-13(15)16)10-4-5-12(14)9(3)6-10/h4-6,8,11H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWPCJWCQKTWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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